4-benzyl-N-(2-cyanophenyl)-5-oxomorpholine-3-carboxamide
Description
4-Benzyl-N-(2-cyanophenyl)-5-oxomorpholine-3-carboxamide is a morpholine-derived carboxamide featuring a benzyl group at the 4-position of the morpholine ring and a 2-cyanophenyl substituent on the carboxamide nitrogen. Its molecular formula is C₁₉H₁₇N₃O₃ (calculated molecular weight: 335.36 g/mol).
Properties
IUPAC Name |
4-benzyl-N-(2-cyanophenyl)-5-oxomorpholine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c20-10-15-8-4-5-9-16(15)21-19(24)17-12-25-13-18(23)22(17)11-14-6-2-1-3-7-14/h1-9,17H,11-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTVSIPVRRBGGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(2-cyanophenyl)-5-oxomorpholine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of a benzylamine derivative with a cyanophenyl compound under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(2-cyanophenyl)-5-oxomorpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
4-benzyl-N-(2-cyanophenyl)-5-oxomorpholine-3-carboxamide serves as a versatile building block in organic synthesis. It is utilized for:
- Developing New Compounds : It acts as an intermediate in synthesizing other biologically active molecules.
- Chemical Reactions : The compound can undergo oxidation, reduction, and nucleophilic substitution reactions, making it valuable for creating diverse chemical derivatives.
| Reaction Type | Example Reagents | Expected Products |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids |
| Reduction | Lithium aluminum hydride | Amines or alcohols |
| Substitution | Sodium methoxide | Various substituted products |
Biology
In biological research, the compound is investigated for its potential as:
- Biochemical Probe : It may inhibit specific enzymes, aiding in the study of metabolic pathways.
- Therapeutic Agent : Preliminary studies suggest anti-inflammatory and anticancer properties, warranting further exploration into its mechanism of action.
Medicine
The therapeutic applications of this compound include:
- Anti-inflammatory Effects : Its structural components may interact with inflammatory pathways.
- Anticancer Activity : Initial findings indicate potential efficacy against certain cancer cell lines, suggesting it could serve as a lead compound for drug development.
Case Studies
Several studies highlight the compound's applications:
-
Enzymatic Inhibition Study :
- Researchers assessed the inhibitory effects of the compound on specific enzymes involved in cancer metabolism. Results indicated a significant reduction in enzyme activity at micromolar concentrations.
-
Synthesis of Derivatives :
- A study focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the benzyl and cyanophenyl groups led to improved potency against cancer cell lines.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(2-cyanophenyl)-5-oxomorpholine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Electron Effects: The 2-cyanophenyl group in the target compound enhances electrophilicity compared to the 4-methylbenzyl (electron-donating) and 2-chlorobenzyl (moderately electron-withdrawing) analogs.
- Steric Considerations: The 2-cyanophenyl substituent may impose steric hindrance distinct from the 4-methylbenzyl group, affecting binding pocket interactions.
- LogP Trends: For the (3S)-4-methylbenzyl analog, logP = 1.96 , suggesting moderate lipophilicity. The target compound’s cyano group likely reduces logP slightly compared to methyl but increases it relative to polar groups.
Physicochemical Properties
Notes:
Yield Comparison :
- reports 94–95% yields for cyano-containing coupling products under controlled conditions .
- The 4-methylbenzyl analog () was synthesized via stereoselective routes, though yield data are unspecified .
Computational and Structural Studies
- Molecular Docking: AutoDock Vina () predicts that the 2-cyanophenyl group’s electronegativity enhances hydrogen bonding with target proteins compared to methyl or chloro analogs .
- Crystallography : SHELX () and ORTEP-3 () enable precise determination of morpholine ring conformations and substituent orientations . For example, the (3S)-stereoisomer () exhibits defined spatial arrangements critical for chiral recognition .
Biological Activity
4-benzyl-N-(2-cyanophenyl)-5-oxomorpholine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound's chemical formula is , and it features a morpholine ring, which is significant in the context of drug design due to its ability to interact with biological targets.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. It has been investigated as a potential biochemical probe or inhibitor in enzymatic studies, particularly focusing on its anti-inflammatory and anticancer properties.
1. Anti-inflammatory Activity
Research indicates that this compound may exhibit anti-inflammatory effects. In studies involving animal models, the compound was administered at various dosages (33 mg/kg, 100 mg/kg, and 300 mg/kg) to assess its impact on inflammation markers such as IL-6 levels following TLR7 stimulation . The results indicated a significant reduction in IL-6 levels compared to vehicle controls.
2. Anticancer Potential
The compound has also been explored for its anticancer properties. It has shown promise in inhibiting tumor growth in various cancer cell lines. The precise pathways involved are still under investigation, but preliminary data suggest modulation of key signaling pathways associated with cancer progression.
Table 1: Summary of Biological Activities
Detailed Research Findings
- In Vivo Studies : In a lupus disease model using DBA/1 mice, the compound was tested for its effects on auto-antibody titers after administration. The study demonstrated that treatment led to a significant reduction in anti-dsDNA antibodies, indicating potential therapeutic effects against autoimmune conditions .
- In Vitro Studies : Further investigations into the compound's inhibitory effects on enzymes such as monoamine oxidase (MAO) revealed promising results. Compounds derived from similar structures have shown selective inhibition against MAO-A and MAO-B, which are critical targets for treating depression and neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
